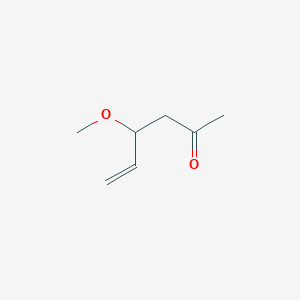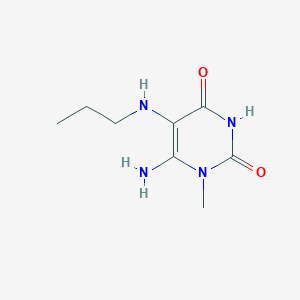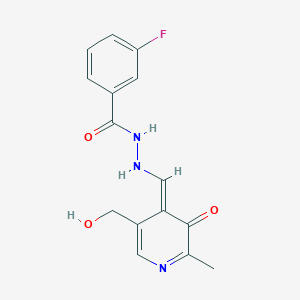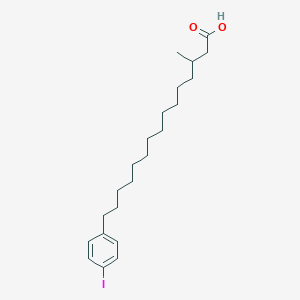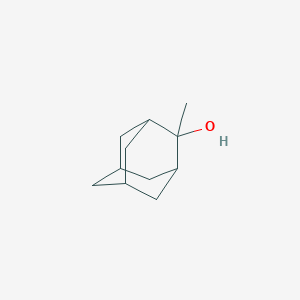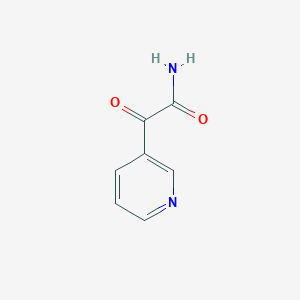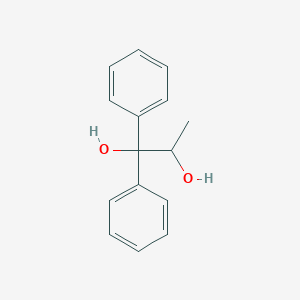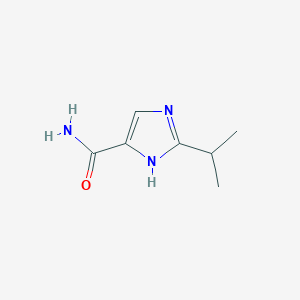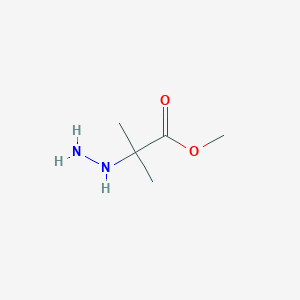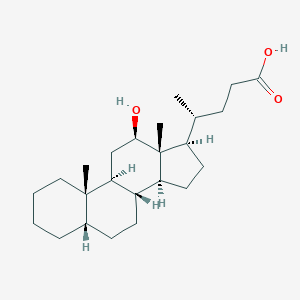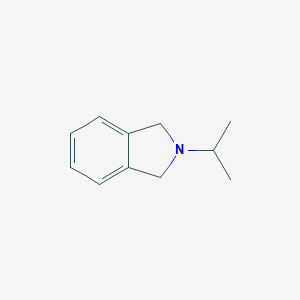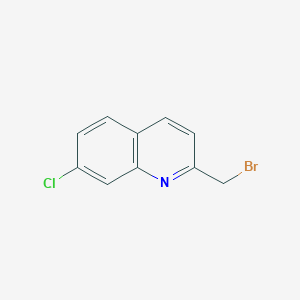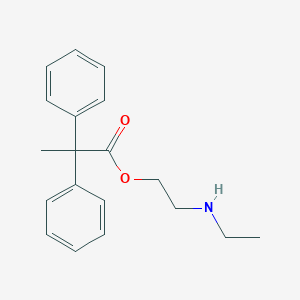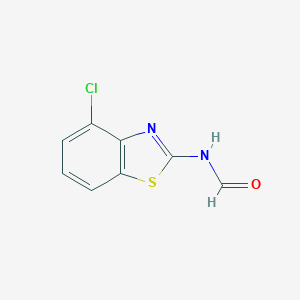
N-(4-chloro-1,3-benzothiazol-2-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-1,3-benzothiazol-2-yl)formamide, commonly known as CBT-1, is a chemical compound that has been widely studied for its potential therapeutic applications. CBT-1 belongs to the class of benzothiazole derivatives and has been found to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. In
作用機序
The exact mechanism of action of CBT-1 is not fully understood. However, it is believed that CBT-1 exerts its biological activity by interacting with cellular targets, such as enzymes and receptors. For example, CBT-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, CBT-1 has been found to bind to the GABA-A receptor, which is a target for many drugs that affect the central nervous system.
生化学的および生理学的効果
CBT-1 has been found to exhibit a range of biochemical and physiological effects. For example, CBT-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the inhibition of carbonic anhydrase, which leads to an increase in intracellular pH and subsequent activation of apoptotic pathways. In addition, CBT-1 has been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
実験室実験の利点と制限
One advantage of CBT-1 is its broad spectrum of biological activity, which makes it a promising candidate for the development of new drugs. In addition, CBT-1 is relatively easy to synthesize and can be obtained in high yields. However, one limitation of CBT-1 is its poor solubility in water, which can make it difficult to work with in some experiments. In addition, CBT-1 has not yet been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.
将来の方向性
There are several potential future directions for research on CBT-1. One area of interest is the development of CBT-1 as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for CBT-1, as well as its safety and efficacy in animal models. Another area of interest is the potential use of CBT-1 as a fluorescent probe for detecting metal ions. This could have applications in fields such as environmental monitoring and biomedical imaging. Finally, further studies are needed to elucidate the exact mechanism of action of CBT-1, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, CBT-1 is a promising compound that has been widely studied for its potential therapeutic applications. Its broad spectrum of biological activity, ease of synthesis, and potential as a fluorescent probe make it a promising candidate for further research. While there are still many questions to be answered about CBT-1, its potential as a therapeutic agent for cancer and other diseases is an exciting area of research that will undoubtedly continue to be explored in the years to come.
合成法
The synthesis of CBT-1 involves the reaction of 4-chloro-2-aminobenzenethiol with formic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with acetic anhydride to yield the final product. The yield of CBT-1 can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学的研究の応用
CBT-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CBT-1 has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. In addition, CBT-1 has been investigated for its potential use as a fluorescent probe for detecting metal ions.
特性
CAS番号 |
118221-26-4 |
|---|---|
製品名 |
N-(4-chloro-1,3-benzothiazol-2-yl)formamide |
分子式 |
C8H5ClN2OS |
分子量 |
212.66 g/mol |
IUPAC名 |
N-(4-chloro-1,3-benzothiazol-2-yl)formamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-5-2-1-3-6-7(5)11-8(13-6)10-4-12/h1-4H,(H,10,11,12) |
InChIキー |
NJETYQXTSMIMTM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC=O |
正規SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC=O |
同義語 |
Formamide,N-(4-chloro-2-benzothiazolyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



